molecular formula C14H12BFN2O5 B12654802 2-Fluoro-5-(2-methyl-3-nitrophenylcarbamoyl)benzeneboronic acid

2-Fluoro-5-(2-methyl-3-nitrophenylcarbamoyl)benzeneboronic acid

Cat. No.: B12654802
M. Wt: 318.07 g/mol
InChI Key: NGWDZPSONNLBMF-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-methyl-3-nitrophenylcarbamoyl)benzeneboronic acid is a boronic acid derivative known for its unique chemical structure and reactivity. This compound is utilized in various fields, including organic synthesis and medicinal chemistry, due to its ability to form stable complexes with diols and its role in Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(2-methyl-3-nitrophenylcarbamoyl)benzeneboronic acid typically involves the following steps:

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Carbamoylation: Introduction of the carbamoyl group.

    Boronic Acid Formation: Conversion of the aromatic ring to a boronic acid derivative.

Industrial Production Methods: Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like organolithium or Grignard reagents can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of nitro-substituted boronic acids.

    Reduction: Formation of amino-substituted boronic acids.

    Substitution: Formation of various substituted boronic acids depending on the reagent used.

Scientific Research Applications

2-Fluoro-5-(2-methyl-3-nitrophenylcarbamoyl)benzeneboronic acid has several applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Investigated for potential therapeutic applications due to its unique reactivity.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2-methyl-3-nitrophenylcarbamoyl)benzeneboronic acid involves its ability to form stable complexes with diols and participate in cross-coupling reactions. The boronic acid group interacts with various molecular targets, facilitating the formation of new chemical bonds and pathways.

Comparison with Similar Compounds

  • 2-Fluorophenylboronic acid
  • 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
  • 2-Fluoro-5-(methylcarbamoyl)phenylboronic acid

Comparison: 2-Fluoro-5-(2-methyl-3-nitrophenylcarbamoyl)benzeneboronic acid is unique due to the presence of both a nitro group and a carbamoyl group, which impart distinct reactivity and properties compared to its analogs. This compound’s ability to participate in diverse chemical reactions makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C14H12BFN2O5

Molecular Weight

318.07 g/mol

IUPAC Name

[2-fluoro-5-[(2-methyl-3-nitrophenyl)carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C14H12BFN2O5/c1-8-12(3-2-4-13(8)18(22)23)17-14(19)9-5-6-11(16)10(7-9)15(20)21/h2-7,20-21H,1H3,(H,17,19)

InChI Key

NGWDZPSONNLBMF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C)F)(O)O

Origin of Product

United States

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